1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a benzyl group attached to a thiophene ring. Its structural complexity makes it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the methylated pyrazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Group: The final step involves the nucleophilic substitution reaction where the benzyl group is attached to the thiophene ring, typically using a benzyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)-1H-pyrazole-4-carboxamide
- 1,3,5-trimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1H-pyrazole-4-carboxamide
- 1,3,5-trimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness
1,3,5-trimethyl-N-(2-(thiophen-3-yl)benzyl)-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and a benzyl-substituted thiophene ring
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(2-thiophen-3-ylphenyl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-6-4-5-7-16(14)15-8-9-23-11-15/h4-9,11,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSJJDNMZLOALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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